1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

概要

説明

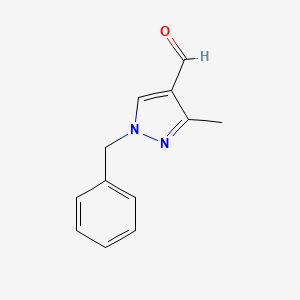

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

準備方法

The synthesis of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with benzyl halides and aldehydes. One common method is the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

化学反応の分析

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

科学的研究の応用

Synthesis and Preparation

The synthesis of 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves several key steps:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

- Introduction of Benzyl Group : This is generally done via nucleophilic substitution using benzyl halides.

- Formylation : The aldehyde functionality can be introduced using reagents such as Vilsmeier-Haack reagent or through oxidation of alcohols.

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceutical agents. Its structural properties allow for modifications that can lead to compounds with enhanced biological activity. Notably, it has shown promise in:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, concentrations around 10 μM have been effective in demonstrating antiproliferative effects on HepG2 cells .

| Cell Line | Activity Observed | Concentration (μM) |

|---|---|---|

| MDA-MB-231 | Apoptosis induction | 1.0 |

| HepG2 | Antiproliferative effects | 10.0 |

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, potentially acting as cyclooxygenase inhibitors.

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with specific electronic or optical properties. The compound's unique structure allows it to be integrated into polymer matrices or used as a precursor for creating functionalized surfaces.

Biological Studies

The compound is also employed in biological studies to investigate its interactions with various biological targets:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for drug design and development .

Anticancer Potential Study

A significant study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The findings indicated that these compounds could inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents valuable in cancer therapy .

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound influences the activity of cytochrome P450 enzymes. These interactions are pivotal for understanding how pyrazole derivatives can be utilized in drug design and development .

作用機序

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of oxidative stress pathways, and alteration of cellular signaling processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

類似化合物との比較

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

- 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

生物活性

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO. Its molecular weight is approximately 201.23 g/mol. The structure features a pyrazole ring with a benzyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that compounds with a similar pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

A study highlighted that derivatives of pyrazole can inhibit mTORC1 activity, leading to increased autophagy and impaired autophagic flux in cancer cells, suggesting a potential mechanism for their anticancer effects .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 0.5 | Antiproliferative |

| SiHa | 0.8 | Antiproliferative |

| PC-3 | 0.6 | Antiproliferative |

Anti-inflammatory Effects

Compounds in the pyrazole family are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against several bacterial strains. Studies have shown that similar pyrazole derivatives can inhibit the growth of bacteria like E. coli and fungi such as Aspergillus niger at concentrations effective for therapeutic use .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction can modulate enzyme activities and alter cellular signaling pathways related to oxidative stress and inflammation.

Case Studies

- Anticancer Mechanisms : A study evaluated the effects of pyrazole derivatives on cancer cell lines and found that they could induce apoptosis through the activation of caspases and inhibition of cell cycle progression .

- Autophagy Modulation : Another investigation focused on the role of pyrazole derivatives in modulating autophagy in nutrient-deprived conditions, revealing their potential as therapeutic agents targeting metabolic stress in tumors .

特性

IUPAC Name |

1-benzyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRGCJKNIMOLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。